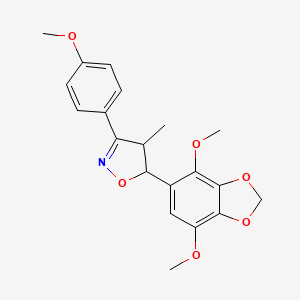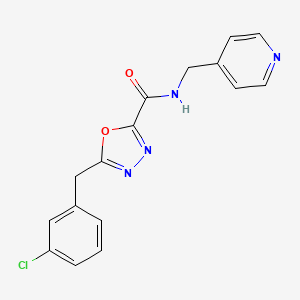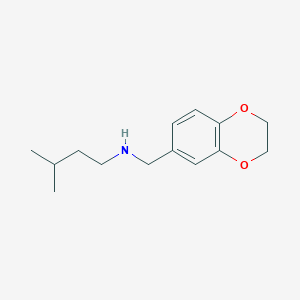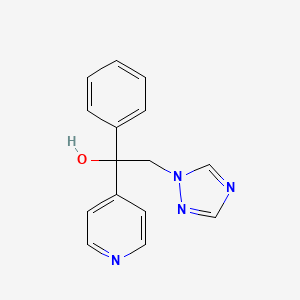
5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole: is a complex organic compound that features a unique combination of methoxy-substituted benzodioxole and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: Starting with a suitable precursor, such as catechol, the benzodioxole ring can be formed through methoxylation and cyclization reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the aromatic rings, potentially leading to the formation of reduced or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-phenyl-4-methyl-4,5-dihydro-1,2-oxazole
- 5-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole
Uniqueness
The uniqueness of 5-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new materials or therapeutic agents.
特性
分子式 |
C20H21NO6 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C20H21NO6/c1-11-16(12-5-7-13(22-2)8-6-12)21-27-17(11)14-9-15(23-3)19-20(18(14)24-4)26-10-25-19/h5-9,11,17H,10H2,1-4H3 |
InChIキー |
ZHOGSJIHBLCZFT-UHFFFAOYSA-N |
正規SMILES |
CC1C(ON=C1C2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11474487.png)
![3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11474489.png)


![7-[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11474502.png)
![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11474512.png)

![3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11474520.png)
![4-(4-methoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474525.png)
![2-[(2-chloro-5-nitrobenzyl)sulfanyl]-4,7-dimethoxy-1H-benzimidazole](/img/structure/B11474531.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[2-(piperidin-1-yl)ethyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11474535.png)
![3-(3-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474542.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11474549.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474552.png)
